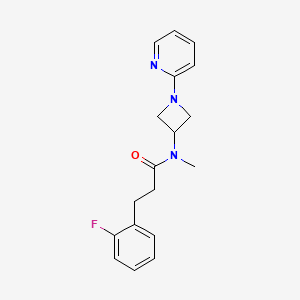
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as FPA144, is a small molecule inhibitor that targets the fibroblast growth factor receptor 2b (FGFR2b). FGFR2b is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. FPA144 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用机制
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide selectively binds to and inhibits the activity of FGFR2b, which is overexpressed in many types of cancer. FGFR2b activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting FGFR2b, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide blocks these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been shown to have potent anti-tumor activity in preclinical studies. It inhibits the growth of FGFR2b-dependent tumor cells by inducing cell cycle arrest and apoptosis. 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide also inhibits angiogenesis, which is crucial for tumor growth and metastasis. In addition, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide enhances the efficacy of chemotherapy and radiotherapy in preclinical models.
实验室实验的优点和局限性
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide also has some limitations. It is a specific inhibitor of FGFR2b, and its efficacy may be limited to cancers that overexpress this receptor. In addition, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the study of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to evaluate its efficacy in other types of cancer that overexpress FGFR2b, such as breast cancer and lung cancer. Another direction is to evaluate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors. In addition, the development of biomarkers that can predict the response to 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide may improve patient selection and treatment outcomes. Finally, the optimization of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide dosing and administration may improve its safety and efficacy in clinical settings.
合成方法
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The synthesis starts with the preparation of 2-fluoroaniline, which is then reacted with 2-bromo-5-fluoropyridine to obtain 2-fluoro-N-(2-pyridinyl)aniline. This intermediate is then reacted with N-methyl-3-(pyridin-2-yl)azetidine-3-carboxamide to obtain 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide.
科学研究应用
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide inhibits the growth of FGFR2b-dependent tumor cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Clinical trials are currently ongoing to evaluate the safety and efficacy of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide in patients with advanced gastric and gastroesophageal junction cancer.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21(15-12-22(13-15)17-8-4-5-11-20-17)18(23)10-9-14-6-2-3-7-16(14)19/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKICOIGGXFJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


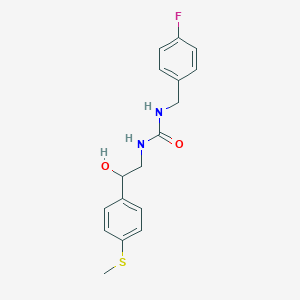
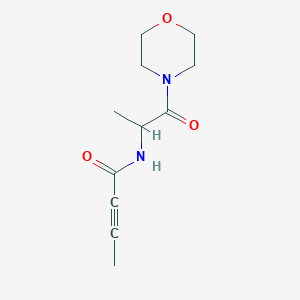
![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)
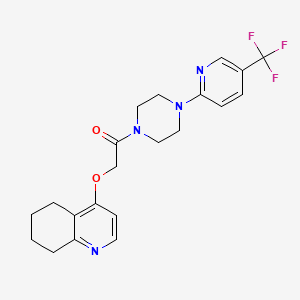
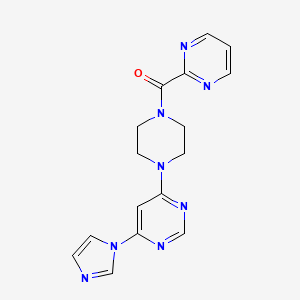
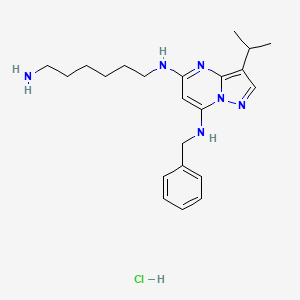
![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)

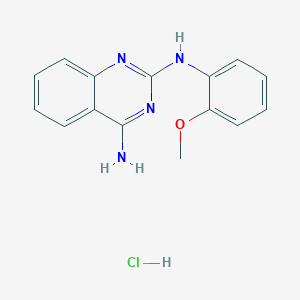
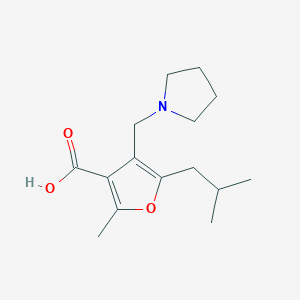
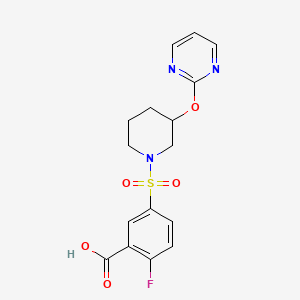
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)